molecular formula C19H21NO4 B12106349 Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12106349
M. Wt: 327.4 g/mol
InChI Key: RZVGUEIWAOZIDM-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-[4-(BENZYLOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a benzyloxy group attached to a phenoxy moiety, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-[4-(BENZYLOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction, where a benzyl alcohol derivative reacts with the phenoxy group under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-[4-(BENZYLOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrrolidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-[4-(BENZYLOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-[4-(METHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-[4-(ETHOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE

Uniqueness

METHYL (2S,4S)-4-[4-(BENZYLOXY)PHENOXY]-2-PYRROLIDINECARBOXYLATE is unique due to the presence of the benzyloxy group, which can impart distinct chemical and biological properties compared to its methoxy and ethoxy analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

methyl 4-(4-phenylmethoxyphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-19(21)18-11-17(12-20-18)24-16-9-7-15(8-10-16)23-13-14-5-3-2-4-6-14/h2-10,17-18,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGUEIWAOZIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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